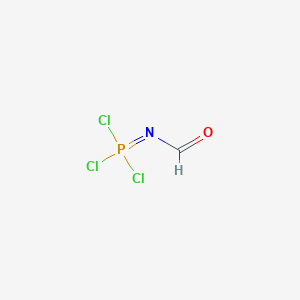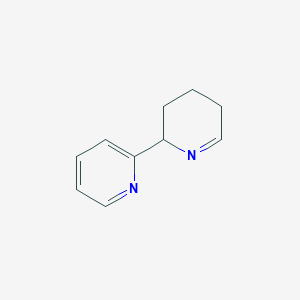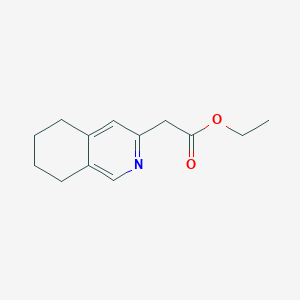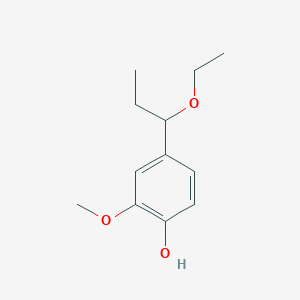![molecular formula C15H13NO3 B14510449 2-{[1-(6-Oxocyclohexa-2,4-dien-1-ylidene)ethyl]amino}benzoic acid CAS No. 64192-74-1](/img/structure/B14510449.png)
2-{[1-(6-Oxocyclohexa-2,4-dien-1-ylidene)ethyl]amino}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[1-(6-Oxocyclohexa-2,4-dien-1-ylidene)ethyl]amino}benzoic acid: is an organic compound with a complex structure that includes a benzoic acid moiety and a cyclohexa-2,4-dien-1-ylidene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(6-Oxocyclohexa-2,4-dien-1-ylidene)ethyl]amino}benzoic acid typically involves the following steps:
Formation of the Cyclohexa-2,4-dien-1-ylidene Group: This step involves the preparation of the cyclohexa-2,4-dien-1-ylidene moiety through a series of reactions, often starting with cyclohexanone derivatives.
Coupling with Benzoic Acid: The cyclohexa-2,4-dien-1-ylidene group is then coupled with benzoic acid under specific conditions to form the desired compound. This step may involve the use of catalysts and specific solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Temperature Control: Maintaining an optimal temperature range to ensure the stability of intermediates and the final product.
Catalysts: Using specific catalysts to enhance the reaction rate and selectivity.
Purification Techniques: Employing purification methods such as recrystallization or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[1-(6-Oxocyclohexa-2,4-dien-1-ylidene)ethyl]amino}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions, where specific groups in the molecule are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Solvents: Solvents like ethanol, methanol, and dichloromethane are commonly used in these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
2-{[1-(6-Oxocyclohexa-2,4-dien-1-ylidene)ethyl]amino}benzoic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of 2-{[1-(6-Oxocyclohexa-2,4-dien-1-ylidene)ethyl]amino}benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: It may influence various biochemical pathways, such as those involved in inflammation or microbial growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{[1-(6-Oxocyclohexa-2,4-dien-1-ylidene)ethyl]hydrazinylidene}propanoic acid
- 4-[(6-Oxo-1-cyclohexa-2,4-dienylidene)methylamino]benzoic acid
- N-1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl
Uniqueness
2-{[1-(6-Oxocyclohexa-2,4-dien-1-ylidene)ethyl]amino}benzoic acid is unique due to its specific structural features, which confer distinct chemical properties and potential applications. Its combination of a benzoic acid moiety with a cyclohexa-2,4-dien-1-ylidene group sets it apart from other similar compounds.
Propriétés
Numéro CAS |
64192-74-1 |
|---|---|
Formule moléculaire |
C15H13NO3 |
Poids moléculaire |
255.27 g/mol |
Nom IUPAC |
2-[1-(2-hydroxyphenyl)ethylideneamino]benzoic acid |
InChI |
InChI=1S/C15H13NO3/c1-10(11-6-3-5-9-14(11)17)16-13-8-4-2-7-12(13)15(18)19/h2-9,17H,1H3,(H,18,19) |
Clé InChI |
JDJRGXVPFKPXLP-UHFFFAOYSA-N |
SMILES canonique |
CC(=NC1=CC=CC=C1C(=O)O)C2=CC=CC=C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,8,9-Trioxabicyclo[4.2.1]nonane](/img/structure/B14510373.png)
![(E)-N-(4-Butoxyphenyl)-1-[4-(pentyloxy)naphthalen-1-yl]methanimine](/img/structure/B14510378.png)


![7-[1-(3-Hydroxyoctyl)-3-oxopyrrolidin-2-yl]heptanoic acid;hydrochloride](/img/structure/B14510402.png)







![2-[(2-Cyanoethyl)sulfanyl]decanamide](/img/structure/B14510442.png)
